molecular formula C14H14O2 B6330233 5-(4-Methoxyphenyl)-2-methylphenol, 95% CAS No. 799766-18-0

5-(4-Methoxyphenyl)-2-methylphenol, 95%

Cat. No. B6330233
CAS RN: 799766-18-0
M. Wt: 214.26 g/mol
InChI Key: FNHAVUHTSBEIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-2-methylphenol, 95% (also known as 4-methoxycatechol) is a phenolic compound found in many plants and is used in a variety of applications. It is a white to yellowish crystalline solid with a characteristic odor. It is a versatile precursor for a variety of organic compounds and has been used in many scientific research applications.

Mechanism of Action

The mechanism of action of 4-methoxycatechol is not well understood. It is thought to act as an antioxidant and may play a role in cell signaling. It may also act as a scavenger of free radicals and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methoxycatechol are not well understood. It has been reported to have anti-inflammatory, anti-bacterial, and anti-cancer activity in cell culture studies. It has also been reported to have anti-oxidant, anti-allergenic, and anti-inflammatory effects in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methoxycatechol in lab experiments include its low cost, ease of synthesis, and availability. It is also relatively stable and non-toxic. The main limitation of using 4-methoxycatechol in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For 4-methoxycatechol research include further investigation of its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further research is needed to determine its potential role in the regulation of gene expression and its potential role in cell signaling. Additionally, further research is needed to determine the potential applications of 4-methoxycatechol in the synthesis of organic compounds, polymers, and other materials.

Synthesis Methods

The synthesis of 4-methoxycatechol is typically accomplished by the oxidation of 4-methoxybenzaldehyde. The oxidation is typically accomplished using an oxidizing agent such as hydrogen peroxide, potassium permanganate, or sodium hypochlorite. The reaction is typically conducted in an aqueous solution at a temperature of around 50°C. The reaction is typically complete within one hour and yields a 95% pure product.

Scientific Research Applications

4-methoxycatechol has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including drugs, dyes, and fragrances. It has also been used in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of biological compounds, such as proteins, peptides, and nucleic acids.

properties

IUPAC Name

5-(4-methoxyphenyl)-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHAVUHTSBEIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610503
Record name 4'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-2-methylphenol

CAS RN

799766-18-0
Record name 4'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.